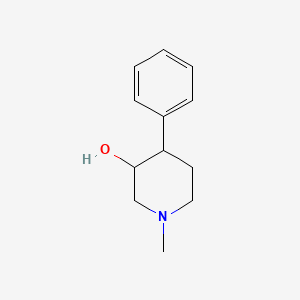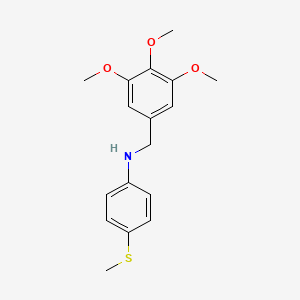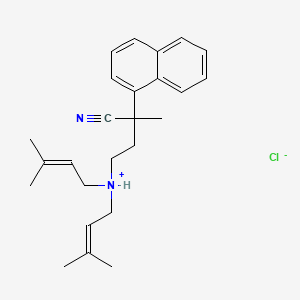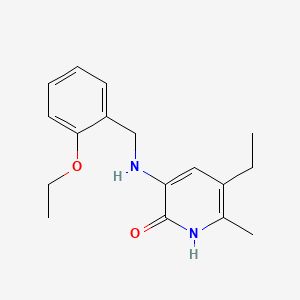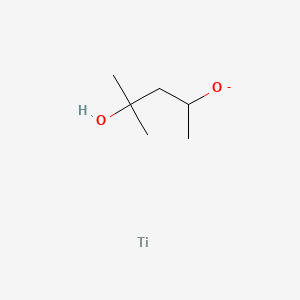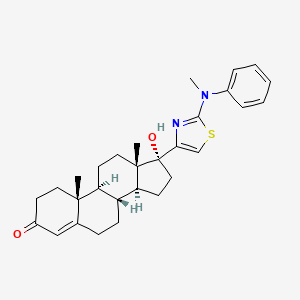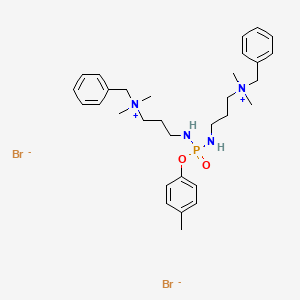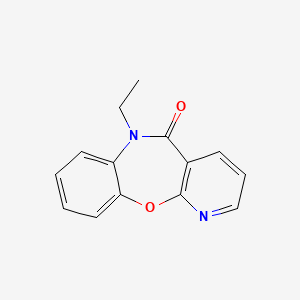![molecular formula C29H37NO3 B15195712 (6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate CAS No. 58028-01-6](/img/structure/B15195712.png)
(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate: is a complex organic compound characterized by its unique pentacyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate typically involves multi-step organic reactions. The initial steps often include the formation of the pentacyclic core through cyclization reactions, followed by functional group modifications to introduce the acetyl and acetate groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the cyclization and functionalization processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are crucial to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activity that could be harnessed for drug development, particularly in targeting specific molecular pathways.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in materials science, such as in the development of advanced polymers or as a precursor for specialty chemicals.
作用机制
The mechanism of action of (6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
相似化合物的比较
Similar Compounds
- (6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) propionate
- (6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) butyrate
Uniqueness
The uniqueness of (6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate lies in its specific functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a distinct entity in its class.
属性
CAS 编号 |
58028-01-6 |
|---|---|
分子式 |
C29H37NO3 |
分子量 |
447.6 g/mol |
IUPAC 名称 |
(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate |
InChI |
InChI=1S/C29H37NO3/c1-18(31)29-26(30(29)21-8-6-5-7-9-21)17-25-23-11-10-20-16-22(33-19(2)32)12-14-27(20,3)24(23)13-15-28(25,29)4/h5-10,22-26H,11-17H2,1-4H3 |
InChI 键 |
DFKOUTRWITVKNF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C12C(N1C3=CC=CC=C3)CC4C2(CCC5C4CC=C6C5(CCC(C6)OC(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


